5-METHYL-1,3-DIPHENYL-N~4~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE
Overview
Description
5-METHYL-1,3-DIPHENYL-N~4~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities
Preparation Methods
The synthesis of 5-METHYL-1,3-DIPHENYL-N~4~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves nucleophilic addition–elimination reactions. The intermediates are reacted with various hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions often include the use of ethanol as a solvent and hydrochloric acid as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrazole ring.
Common reagents used in these reactions include hydrazine derivatives, ethanol, and hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-METHYL-1,3-DIPHENYL-N~4~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of bioactive compounds.
Biology: Evaluated for its antileishmanial and antimalarial activities.
Medicine: Potential use in drug discovery for treating diseases like leishmaniasis and malaria.
Industry: May be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has shown superior antipromastigote activity against Leishmania aethiopica and inhibition effects against Plasmodium berghei . The molecular docking studies suggest that it binds tightly to the active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)dihydroindenones
- 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Compared to these compounds, 5-METHYL-1,3-DIPHENYL-N~4~-[4-(1H-PYRAZOL-1-YL)BENZYL]-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific structure and potent biological activities .
Properties
IUPAC Name |
5-methyl-1,3-diphenyl-N-[(4-pyrazol-1-ylphenyl)methyl]pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O/c1-20-25(27(33)28-19-21-13-15-23(16-14-21)31-18-8-17-29-31)26(22-9-4-2-5-10-22)30-32(20)24-11-6-3-7-12-24/h2-18H,19H2,1H3,(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGUVBXWGGFFNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)N5C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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